
Titanium(IV)(triethanolaminato)isopropoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium(IV) (triethanolaminato)isopropoxide solution is an organometallic compound with the chemical formula C₉H₁₉NO₄Ti. It is commonly used as a catalyst and reagent in various chemical reactions. This compound is typically available as an 80 wt. % solution in isopropanol .
Vorbereitungsmethoden
Titanium(IV) (triethanolaminato)isopropoxide solution is synthesized by reacting titanium(IV) isopropoxide with triethanolamine. The reaction is typically carried out in an organic solvent such as isopropanol. The process involves the coordination of triethanolamine to the titanium center, forming a stable complex . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Titanium(IV) (triethanolaminato)isopropoxide solution undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide (TiO₂), a widely used material in various applications.
Substitution: The isopropoxide groups can be substituted with other ligands, allowing for the formation of different titanium complexes.
Hydrolysis: In the presence of water, it hydrolyzes to form titanium hydroxide and isopropanol
Common reagents used in these reactions include water, alcohols, and other organic solvents. The major products formed from these reactions are titanium dioxide, titanium hydroxide, and various titanium complexes.
Wissenschaftliche Forschungsanwendungen
Titanium(IV) (triethanolaminato)isopropoxide solution has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of titanium-based catalysts for various reactions
Biology: It is used in the preparation of biocompatible materials and coatings for medical implants.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of thin films, coatings, and nanomaterials for various industrial applications
Wirkmechanismus
The mechanism of action of Titanium(IV) (triethanolaminato)isopropoxide solution involves the coordination of the triethanolamine ligand to the titanium center. This coordination stabilizes the titanium complex and enhances its reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Titanium(IV) (triethanolaminato)isopropoxide solution can be compared with other similar compounds such as:
Titanium(IV) isopropoxide: A precursor for the synthesis of titanium dioxide and other titanium-based materials.
Titanium(IV) butoxide: Used in the preparation of titanium-based catalysts and materials.
Titanium(IV) ethoxide: Another titanium alkoxide used in various chemical reactions and material synthesis.
The uniqueness of Titanium(IV) (triethanolaminato)isopropoxide solution lies in its stability and versatility as a catalyst and reagent in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C9H22NO3Ti- |
|---|---|
Molekulargewicht |
240.14 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;propane;titanium |
InChI |
InChI=1S/C6H15NO3.C3H7.Ti/c8-4-1-7(2-5-9)3-6-10;1-3-2;/h8-10H,1-6H2;3H,1-2H3;/q;-1; |
InChI-Schlüssel |
IRFJNGXIQQXLEU-UHFFFAOYSA-N |
Kanonische SMILES |
C[CH-]C.C(CO)N(CCO)CCO.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


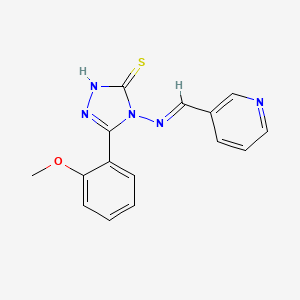
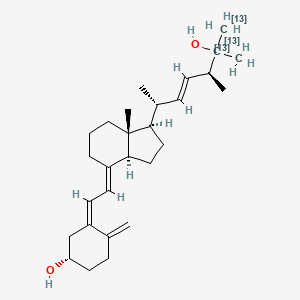
![3-(4-butoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055313.png)


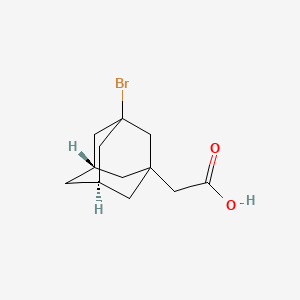

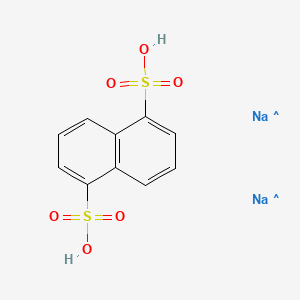
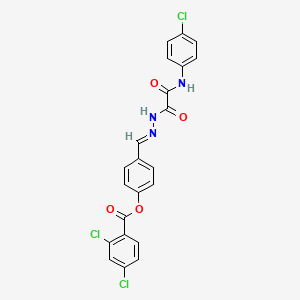
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055346.png)
![1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride](/img/structure/B12055360.png)



